Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate

Overview

Description

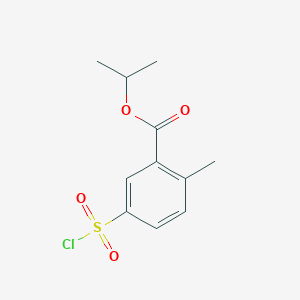

Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate is an organic compound with a complex structure that includes a benzoate ester, a chlorosulfonyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate typically involves the esterification of 5-(chlorosulfonyl)-2-methylbenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Reducing Agents: Lithium aluminum hydride

Oxidizing Agents: Potassium permanganate

Major Products Formed

Sulfonamide Derivatives: Formed from substitution reactions with amines.

Sulfonate Derivatives: Formed from substitution reactions with alcohols.

Carboxylic Acids: Formed from oxidation of the methyl group.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate serves as a versatile reagent in organic synthesis. It is utilized for the introduction of sulfonyl groups into various organic compounds, which can enhance their reactivity and biological activity. The chlorosulfonyl group is particularly useful for forming sulfonamides and other derivatives that are critical in medicinal chemistry.

Synthesis of Complex Molecules

The compound can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its ability to act as an electrophilic sulfur source allows for the development of novel compounds with unique properties. For instance, it can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by amines or alcohols, leading to the formation of sulfonamide derivatives .

Pharmaceutical Applications

Drug Development

In pharmaceutical research, this compound has been investigated for its potential as an intermediate in the synthesis of biologically active compounds. The sulfonamide derivatives formed from this compound have shown promise in treating various diseases due to their antibacterial and anti-inflammatory properties. For example, sulfonamides are widely used as antibiotics and have applications in treating bacterial infections .

Biological Activity

Studies indicate that compounds derived from this compound exhibit significant biological activity, making them candidates for further exploration in drug discovery programs. The structural modifications facilitated by this compound can lead to enhanced pharmacological profiles .

Material Sciences

Polymer Chemistry

In material sciences, this compound can be used as a building block for synthesizing functional polymers. The incorporation of sulfonyl groups into polymer backbones can impart desirable properties such as improved thermal stability and solubility characteristics. These polymers find applications in coatings, adhesives, and other industrial materials .

Catalysis

The compound may also serve as a catalyst or catalyst precursor in various chemical reactions, particularly those involving electrophilic aromatic substitutions. Its ability to stabilize reactive intermediates can enhance reaction rates and selectivity, making it valuable in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate involves the reactivity of its chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules or other chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

- Propan-2-yl 4-(chlorosulfonyl)-2-methylbenzoate

- Propan-2-yl 5-(bromosulfonyl)-2-methylbenzoate

- Propan-2-yl 5-(chlorosulfonyl)-3-methylbenzoate

Uniqueness

Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate is unique due to the specific positioning of the chlorosulfonyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positioning can affect the compound’s ability to form specific derivatives and its overall stability.

Biological Activity

Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article reviews its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula . The presence of a chlorosulfonyl group enhances its reactivity and potential interactions with various biological targets. Its structure suggests that it may act as an electrophile, capable of forming covalent bonds with nucleophilic sites in biological molecules.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Notably, it has been investigated for its role as an inhibitor of Rho kinase (ROCK), which is involved in various cellular processes including smooth muscle contraction, cell proliferation, and migration.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Rho Kinase Inhibition : Research indicates that this compound effectively inhibits Rho kinase activity. This inhibition leads to decreased vasoconstriction and has potential therapeutic applications in treating conditions like hypertension and urinary incontinence .

- Cytotoxicity Studies : In vitro studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance, it was found to induce apoptosis in SH-SY5Y neuroblastoma cells through the activation of caspases, suggesting a mechanism involving programmed cell death .

- Soluble Epoxide Hydrolase (sEH) Inhibition : The compound has also been evaluated for its inhibitory effects on sEH, an enzyme linked to pain-related disorders. Its ability to inhibit this enzyme may provide insights into its potential use as an analgesic agent .

Table 2: Cytotoxicity Data

Properties

IUPAC Name |

propan-2-yl 5-chlorosulfonyl-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4S/c1-7(2)16-11(13)10-6-9(17(12,14)15)5-4-8(10)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNXCCKCBNTZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.